molecular formula C16H16N4OS2 B6073502 2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B6073502
M. Wt: 344.5 g/mol
InChI Key: UNGIGEXWEWOOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MQPA, and it has been shown to have a wide range of biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of MQPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, MQPA has been shown to inhibit the activity of the enzyme matrix metalloproteinase-2 (MMP-2), which is involved in the breakdown of the extracellular matrix and the invasion of cancer cells into surrounding tissues.
Biochemical and Physiological Effects
MQPA has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, MQPA has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been studied for its potential applications in the treatment of cardiovascular disease, as it has been shown to have a protective effect on the heart and blood vessels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MQPA in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers can rely on the existing literature to guide their experiments and interpret their results. However, one limitation of using MQPA is that it is a relatively complex compound that can be difficult to synthesize and purify. This can make it challenging for researchers to obtain pure samples of MQPA for their experiments.

Future Directions

There are many potential future directions for research on MQPA. One area of focus could be on the development of new cancer drugs based on the structure of MQPA. Researchers could also investigate the potential applications of MQPA in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, researchers could explore the mechanism of action of MQPA in more detail, with the goal of identifying new targets for drug development.

Synthesis Methods

MQPA can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-quinolinethiol with 5-methyl-1,3,4-thiadiazol-2-amine, followed by the addition of propanoyl chloride. The resulting product is then purified through a series of chromatography steps to obtain pure MQPA.

Scientific Research Applications

MQPA has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs for the treatment of cancer. MQPA has been shown to have significant anti-cancer activity, and it has been studied as a potential lead compound for the development of new cancer drugs.

properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-9-8-14(17-13-7-5-4-6-12(9)13)22-10(2)15(21)18-16-20-19-11(3)23-16/h4-8,10H,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGIGEXWEWOOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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